molecular formula C17H21N3O4 B11067463 ethyl (4-{[(3-methoxyphenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

ethyl (4-{[(3-methoxyphenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B11067463
M. Wt: 331.4 g/mol
InChI Key: KUPJIWIXNBOGRA-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[(3-METHOXYBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxybenzoyl group and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-[(3-METHOXYBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the methoxybenzoyl group: This step involves the acylation of the pyrazole ring with 3-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step is the esterification of the resulting compound with ethyl acetate in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-[(3-METHOXYBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

ETHYL 2-{4-[(3-METHOXYBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[(3-METHOXYBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to produce a biological response.

    Altering gene expression: Influencing the expression of genes involved in cell growth and differentiation.

Comparison with Similar Compounds

ETHYL 2-{4-[(3-METHOXYBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE can be compared with similar compounds such as:

    Ethyl (3-methoxybenzoyl)acetate: Similar structure but lacks the pyrazole ring.

    Ethyl (4-methylbenzoyl)acetate: Contains a methyl group instead of a methoxy group.

    Ethyl (4-chlorobenzoyl)acetate: Contains a chlorine atom instead of a methoxy group.

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl 2-[4-[(3-methoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate

InChI

InChI=1S/C17H21N3O4/c1-5-24-15(21)10-20-12(3)16(11(2)19-20)18-17(22)13-7-6-8-14(9-13)23-4/h6-9H,5,10H2,1-4H3,(H,18,22)

InChI Key

KUPJIWIXNBOGRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC(=CC=C2)OC)C

Origin of Product

United States

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